molecular formula C14H11BrO3 B1609581 Benzyl 5-bromo-2-hydroxybenzoate CAS No. 56529-67-0

Benzyl 5-bromo-2-hydroxybenzoate

Cat. No. B1609581
CAS RN: 56529-67-0
M. Wt: 307.14 g/mol
InChI Key: HVRNODKHDGQLGQ-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C14H11BrO3 . It is used in research and has a molecular weight of 307.14 .


Synthesis Analysis

The synthesis of Benzyl 5-bromo-2-hydroxybenzoate and similar compounds often involves reactions at the benzylic position . For instance, free radical bromination, nucleophilic substitution, and oxidation are common reactions . A study on the synthesis of 5-bromo-2-hydroxybenzamide derivatives describes a process starting from 5-bromo-2-hydroxybenzamide and methyl/ethyl α-halogenated acid esters .


Molecular Structure Analysis

The molecular structure of Benzyl 5-bromo-2-hydroxybenzoate consists of a benzyl group attached to a 5-bromo-2-hydroxybenzoate group . The compound has a molecular weight of 307.14 .


Chemical Reactions Analysis

Reactions at the benzylic position are crucial for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring affects the stability of radicals and carbocations .


Physical And Chemical Properties Analysis

Benzyl 5-bromo-2-hydroxybenzoate is a solid compound . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Photodynamic Therapy Application

Benzyl 5-bromo-2-hydroxybenzoate has been utilized in the field of photodynamic therapy for cancer treatment. A study demonstrates the synthesis and characterization of zinc phthalocyanine substituted with benzyl 5-bromo-2-hydroxybenzoate, highlighting its potential as a photosensitizer. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it significant for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Reactions

Research has also focused on the chemical synthesis and reactions involving benzyl 5-bromo-2-hydroxybenzoate. For example, studies have explored its use as a radical stable protecting group in the synthesis of other chemical compounds. This property is valuable in various synthetic pathways, including the conversion of benzylidene into bromobenzoate (Liotta et al., 1997).

Another aspect of its chemical behavior is its unexpected reaction with sodium hydroxide, leading to the formation of different hydroxyethyl hydroxybenzoates, a process demonstrated using deuterated compounds (Nonnenmacher & Plieninger, 1982).

Safety And Hazards

While specific safety data for Benzyl 5-bromo-2-hydroxybenzoate is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and preventing ingestion and inhalation .

Future Directions

The future directions for Benzyl 5-bromo-2-hydroxybenzoate could involve exploring its potential biological activities. For instance, 2-arylbenzothiazoles, a related class of compounds, have been found to possess various biological activities, suggesting that Benzyl 5-bromo-2-hydroxybenzoate could also have potential applications in pharmaceutical chemistry .

properties

IUPAC Name

benzyl 5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRNODKHDGQLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428933
Record name benzyl 5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-bromo-2-hydroxybenzoate

CAS RN

56529-67-0
Record name benzyl 5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bertini, A Chicca, C Arena, S Chicca… - European journal of …, 2016 - Elsevier
Targeting type-2 cannabinoid receptor (CB 2 ) is considered a feasible strategy to develop new drugs for the treatment of diseases like neuropathic pain, chronic inflammation, …
Number of citations: 11 www.sciencedirect.com

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